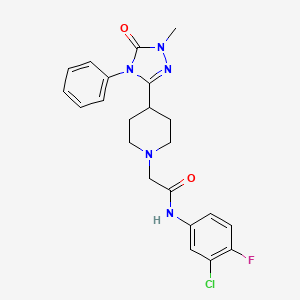
4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfone" appears to be a complex organic molecule that may be related to various research areas, including synthetic organic chemistry, medicinal chemistry, and materials science. The papers provided discuss related compounds and methodologies that could be relevant to the synthesis, structural characterization, and potential applications of such a compound.
Synthesis Analysis
The synthesis of related compounds involves the use of amino acids and acetylenic sulfones to create a variety of cyclic structures, including piperidines and pyrimidines. For instance, the conjugate additions of acyclic and cyclic secondary beta- and gamma-chloroamines to acetylenic sulfones under mild conditions lead to the formation of cyclic enamine sulfones, which can further undergo intramolecular alkylation to afford the desired cyclic structures . This methodology could potentially be adapted for the synthesis of "4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfone" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The structural characterization of metal complexes containing related ligands has been performed using various analytical techniques. For example, metal complexes with ligands derived from 2-pyridinecarboxaldehyde and N-tosyl-1,2-diaminobenzene have been characterized by elemental analyses, magnetic measurements, IR, mass spectrometry, and in some cases, by 1H NMR spectroscopy and X-ray crystallography . These techniques could be employed to determine the molecular structure of "4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfone" and to confirm its purity and identity.
Chemical Reactions Analysis
The reactivity of sulfonamides and related compounds is a topic of interest in the context of heterocyclic chemistry. For example, the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties has been reported, starting from a piperidin-1-sulfonyl phenyl hydrazone . These reactions often involve the activation of nitriles and can lead to compounds with antimicrobial activity. Such reactivity could be relevant to the chemical reactions that "4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfone" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing pyridine and sulfur units have been studied, particularly in the context of polyimides with high refractive indices . These materials exhibit excellent optical properties, solubility, thermal stability, and mechanical strength. While "4-Methylphenyl 2-phenyl-4-piperidino-5-pyrimidinyl sulfone" is not a polyimide, the presence of pyridine and sulfone moieties could impart interesting physical and chemical properties that merit investigation.
Safety and Hazards
Propiedades
IUPAC Name |
5-(4-methylphenyl)sulfonyl-2-phenyl-4-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-17-10-12-19(13-11-17)28(26,27)20-16-23-21(18-8-4-2-5-9-18)24-22(20)25-14-6-3-7-15-25/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTAJRXCMOHMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N3CCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-6-fluorobenzoic acid](/img/structure/B2525397.png)

![2-(4-ethoxyphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2525400.png)
![N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2525402.png)
![3-{3-[3-Fluoro-4-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile](/img/structure/B2525404.png)
![5,6,12,17-Tetramethyl-2,9-diazatetracyclo[11.2.2.0~3,8~.0~10,15~]heptadeca-1,3(8),4,6,9,11,16-heptaene](/img/structure/B2525405.png)
![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2525406.png)



![N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2525412.png)
![benzofuran-2-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2525414.png)
![2,4'-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1'-biphenyl]-2,4'-disulfonate](/img/structure/B2525415.png)